molecular formula C9H14N2OS2 B14562878 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- CAS No. 61796-25-6

5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)-

Cat. No.: B14562878
CAS No.: 61796-25-6
M. Wt: 230.4 g/mol
InChI Key: MJAWVXHAPNBYNI-UHFFFAOYSA-N
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Description

5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- typically involves the reaction of thiazole derivatives with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions. This approach can improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-(4-morpholinyl)pentanal
  • 4-(4-Morpholinyl)benzaldehyde

Uniqueness

Compared to similar compounds, 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- stands out due to its unique combination of a thiazole ring and a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61796-25-6

Molecular Formula

C9H14N2OS2

Molecular Weight

230.4 g/mol

IUPAC Name

4,4-dimethyl-2-morpholin-4-yl-1,3-thiazole-5-thione

InChI

InChI=1S/C9H14N2OS2/c1-9(2)7(13)14-8(10-9)11-3-5-12-6-4-11/h3-6H2,1-2H3

InChI Key

MJAWVXHAPNBYNI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)SC(=N1)N2CCOCC2)C

Origin of Product

United States

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